

# Application Notes and Protocols for ASN-001 in Clinical Trials

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## Compound of Interest

Compound Name: ASN-001

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **ASN-001** as investigated in clinical trials for metastatic castration-resistant prostate cancer (mCRPC).

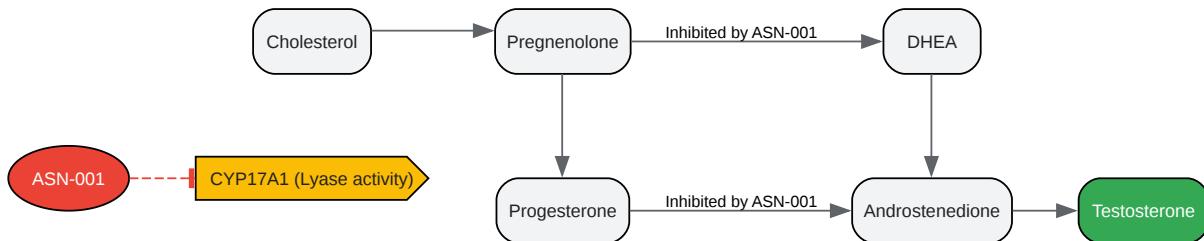
## Introduction to ASN-001

**ASN-001** is a novel, orally bioavailable, non-steroidal and potent inhibitor of CYP17 lyase.<sup>[1]</sup> It selectively inhibits the synthesis of testosterone over cortisol in the adrenal glands.<sup>[1]</sup> This selectivity is significant as it may eliminate the need for co-administration of prednisone, a common requirement for other CYP17 inhibitors like abiraterone, to manage mineralocorticoid excess.<sup>[1][2]</sup> Clinical investigations have focused on its potential as a monotherapy in patients with progressive mCRPC.

## Mechanism of Action and Signaling Pathway

**ASN-001** targets the enzyme CYP17A1 (17 $\alpha$ -hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By inhibiting the lyase activity of CYP17A1, **ASN-001** blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone. This targeted inhibition leads to a significant reduction in systemic testosterone levels.

Below is a diagram illustrating the androgen synthesis pathway and the point of inhibition by **ASN-001**.



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Caption: Androgen synthesis pathway and the inhibitory action of **ASN-001** on CYP17A1 lyase.

## Dosage and Administration in Clinical Trials

**ASN-001** has been evaluated in a Phase 1/2 clinical trial (NCT02349139) involving men with progressive mCRPC.[1][3] The administration was oral and once daily, without the co-administration of prednisone.[1][3]

## Phase 1 Dose Escalation

The Phase 1 part of the trial was a dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose.[1] It included patients who may have received prior treatment with agents like abiraterone, enzalutamide, and chemotherapy.[3]

Table 1: **ASN-001** Phase 1 Dose Escalation Cohorts

**Dose Level (Once Daily)**

50 mg

100 mg

200 mg

300 mg

400 mg

Data sourced from ASCO meeting abstracts.[\[1\]](#)[\[3\]](#)

## Phase 2 Dosing

The Phase 2 portion of the trial focused on evaluating the safety and efficacy of **ASN-001** in mCRPC patients who were naïve to enzalutamide and abiraterone.[\[1\]](#) Doses for the Phase 2 cohorts were established based on the findings from the Phase 1 study, with enrollment continuing at doses below 400 mg daily.[\[1\]](#) Starting doses of 300 mg and 400 mg were noted in the treatment-naïve cohorts.[\[2\]](#)

## Pharmacokinetic and Pharmacodynamic Data

Pharmacokinetic (PK) and pharmacodynamic (PD) parameters were assessed during the clinical trial.

Table 2: Pharmacokinetic Parameters of **ASN-001**

Dose Level (Once Daily)	Cmax (μM)	AUC (μM.h)	T1/2 (h)
100 mg	3.5	52	-
300 mg	6.7	80	21.5

Data sourced from ASCO meeting abstracts.[\[1\]](#)[\[3\]](#)

Pharmacodynamic Effects:

- Testosterone: Levels decreased to below quantifiable limits in patients who were naïve to abiraterone and enzalutamide.[1]
- Dehydroepiandrosterone (DHEA): A decrease of up to 80% was observed.[1]
- Cortisol and ACTH: No dose-related changes were observed, supporting the selective action of **ASN-001** and the rationale for not co-administering prednisone.[3]

## Safety and Tolerability Profile

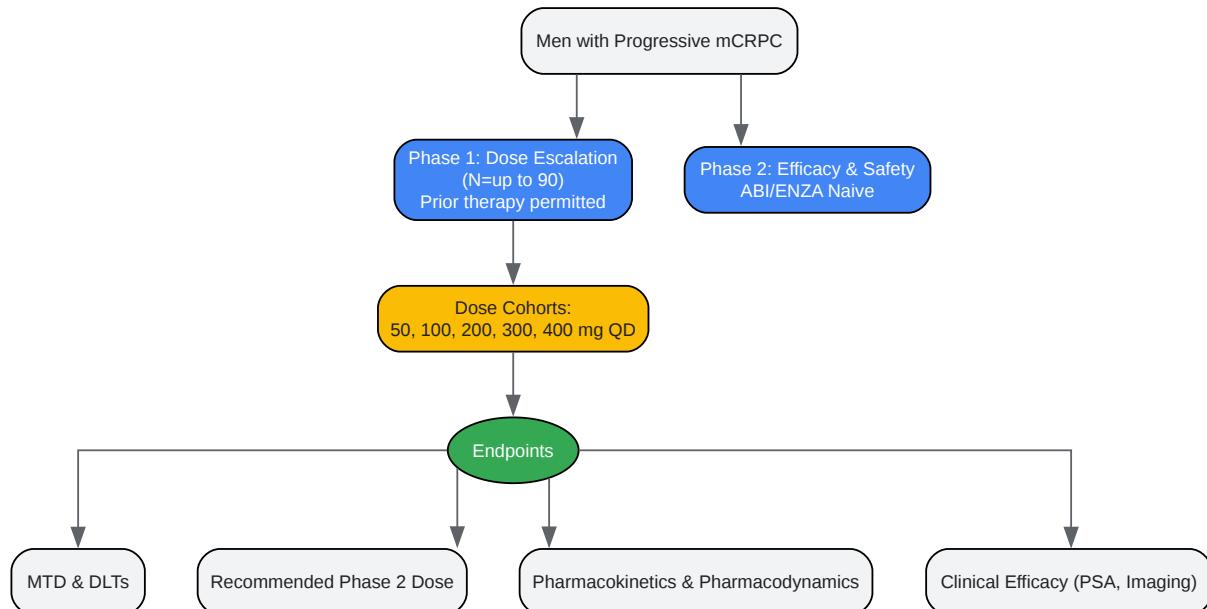
**ASN-001** was generally well-tolerated in the clinical trial.[1]

- Common Adverse Events: Most drug-related adverse events were Grade 1 or 2 and included fatigue, nausea, dizziness, myalgia, anorexia, flushing, and hot flashes.[1][3]
- Dose-Limiting Toxicities: At the 400 mg dose, two patients experienced asymptomatic and reversible Grade 3 elevation of ALT/AST. These patients were successfully retreated at a lower dose of 300 mg without recurrence of this adverse event.[1]
- Mineralocorticoid Excess: No instances of mineralocorticoid excess were reported, and no prednisone was administered.[1]

## Experimental Protocols

The following outlines the general methodology employed in the Phase 1/2 clinical trial of **ASN-001** (NCT02349139).

## Study Design



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Caption: Workflow of the Phase 1/2 clinical trial for **ASN-001** in mCRPC.

## Eligibility Criteria

- Inclusion: Men with progressive metastatic castration-resistant prostate cancer, with ongoing androgen deprivation therapy.[3]
- Phase 1 Specific: Prior treatment with abiraterone, enzalutamide, and chemotherapy was permitted.[3]
- Phase 2 Specific: No prior treatment with enzalutamide or abiraterone was allowed.[1]

## Study Endpoints

The primary and secondary endpoints for the trial included:

- Primary: Maximum Tolerated Dose (MTD) and dose-limiting toxicities.[1]
- Secondary:
  - Recommended Phase 2 dose.[1]
  - Pharmacokinetics.[1]
  - Effect on steroid hormone biosynthesis (Pharmacodynamics).[1]
  - Clinical efficacy as measured by Prostate-Specific Antigen (PSA) response and imaging (e.g., RECIST criteria).[1]

## Assessments

- Safety: Monitored through the recording of adverse events (graded by CTCAE), laboratory tests, and physical examinations.
- Pharmacokinetics: Blood samples were collected to determine Cmax, AUC, and T1/2.
- Pharmacodynamics: Levels of hormones including testosterone, DHEA, cortisol, and ACTH were measured.
- Efficacy:
  - PSA levels were monitored regularly. A decline of >50% was a key efficacy marker.[1]
  - Tumor response was assessed by imaging according to RECIST criteria. Stable disease duration was also noted.[1]

## Conclusion

**ASN-001** has demonstrated a favorable safety profile and encouraging preliminary efficacy in clinical trials for mCRPC.[1] Its selective mechanism of action, which obviates the need for prednisone co-administration, represents a potential advantage. The data from the Phase 1/2 trial support further development of **ASN-001** in this patient population. The recommended Phase 2 dose appears to be below 400 mg daily, given the dose-limiting toxicities observed at that level.

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